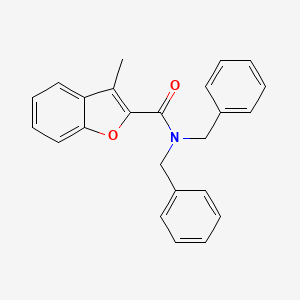![molecular formula C24H24N2O3 B3529571 N-[4-(isobutyrylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B3529571.png)
N-[4-(isobutyrylamino)phenyl]-4-(phenoxymethyl)benzamide
説明
N-[4-(isobutyrylamino)phenyl]-4-(phenoxymethyl)benzamide, commonly known as IBP, is a synthetic compound that has been widely used in scientific research applications. IBP is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects. We will also list future directions for research on IBP.
作用機序
The mechanism of action of IBP is not fully understood, but it is believed to involve several pathways. IBP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by IBP leads to increased acetylation of histones, resulting in changes in gene expression. IBP has also been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
IBP has a variety of biochemical and physiological effects. In cancer cells, IBP induces apoptosis and suppresses angiogenesis, which are important processes for tumor growth and metastasis. In neurons, IBP has been shown to have neuroprotective effects and improve cognitive function. IBP also modulates the immune response and reduces inflammation, which may have therapeutic implications for autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
IBP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. IBP has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well characterized. However, IBP also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Additionally, IBP may have off-target effects that need to be carefully controlled for in experiments.
将来の方向性
There are several future directions for research on IBP. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of IBP. Another area of interest is the exploration of the neuroprotective effects of IBP in animal models of neurodegenerative diseases. Additionally, the immunomodulatory effects of IBP may have therapeutic implications for autoimmune diseases and inflammatory disorders, and further research in this area is warranted.
Conclusion:
In conclusion, IBP is a synthetic compound that has been widely used in scientific research applications. Its mechanism of action and biochemical and physiological effects have been well characterized, and it has shown promise as a therapeutic agent in cancer, neuroscience, and immunology. While IBP has some limitations, its advantages as a synthetic compound with well-characterized effects make it a valuable tool for scientific research. Further research on IBP may lead to the development of new therapeutic agents for a variety of diseases.
科学的研究の応用
IBP has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, IBP has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neuroscience, IBP has been shown to have neuroprotective effects and improve cognitive function. In immunology, IBP has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
N-[4-(2-methylpropanoylamino)phenyl]-4-(phenoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17(2)23(27)25-20-12-14-21(15-13-20)26-24(28)19-10-8-18(9-11-19)16-29-22-6-4-3-5-7-22/h3-15,17H,16H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCTUHBXDCKWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3529489.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(4-hydroxyphenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3529490.png)

![3-allyl-5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3529506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3529513.png)
![5-bromo-2-chloro-N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3529516.png)
![N-(4-bromo-2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3529519.png)
![5-(3-nitrophenyl)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B3529527.png)
![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B3529533.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3529546.png)
![dimethyl 1-cyclohexyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3529547.png)
![N-(3-chlorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3529557.png)
![4-bromobenzyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B3529570.png)
![4-methyl-N-{[4-methyl-5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3529586.png)